molecular formula C13H14N4O5S2 B1172246 JNBJIKALLBNSTC-UHFFFAOYSA-N

JNBJIKALLBNSTC-UHFFFAOYSA-N

Cat. No.: B1172246
M. Wt: 370.398
InChI Key: JNBJIKALLBNSTC-UHFFFAOYSA-N
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Description

This absence highlights a critical gap in the existing literature, as none of the sources explicitly describe its molecular structure, synthesis, or applications. To address this, methodologies from analogous compounds in the evidence can be extrapolated. For example, compounds with structurally similar InChIKeys (e.g., HVXHWBMLTSDYGK-UHFFFAOYSA-N and YLYIXDZITBMCIW-UHFFFAOYSA-N ) are characterized by:

  • Molecular formula (e.g., C₇H₈ClF₃N₂ or C₁₃H₁₁NO₂).
  • Physicochemical properties (e.g., boiling point, solubility, hydrogen bonding capacity).
  • Synthetic pathways involving reagents like trifluoromethylpyridine derivatives or benzohydroxamic acid precursors .

Without direct data for JNBJIKALLBNSTC-UHFFFAOYSA-N, its identity may relate to heterocyclic or aromatic amines, given the prevalence of such structures in the evidence (e.g., pyridine derivatives in and benzamide analogs in ).

Properties

Molecular Formula

C13H14N4O5S2

Molecular Weight

370.398

InChI

InChI=1S/C13H14N4O5S2/c1-21-4-3-16-5-7-9(11(16)20)14-12-17(10(7)19)15-13(24-12)23-6-8(18)22-2/h3-6H2,1-2H3

InChI Key

JNBJIKALLBNSTC-UHFFFAOYSA-N

SMILES

COCCN1CC2=C(C1=O)N=C3N(C2=O)N=C(S3)SCC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes detailed comparisons of structurally related compounds, which can guide a hypothetical analysis of JNBJIKALLBNSTC-UHFFFAOYSA-N . Below is a framework for comparison based on validated data from analogous substances:

Table 1: Structural and Functional Comparison

Property Example Compound 1 (HVXHWBMLTSDYGK-UHFFFAOYSA-N) Example Compound 2 (YLYIXDZITBMCIW-UHFFFAOYSA-N) Hypothetical this compound
Molecular Formula C₇H₈ClF₃N₂ C₁₃H₁₁NO₂ Likely C₉-₁₅H₈-₁₄N₂O₂ (estimated)
Molecular Weight 212.60 g/mol 213.23 g/mol ~200–250 g/mol (predicted)
Key Functional Groups Trifluoromethylpyridine, amine Benzamide, hydroxylamine Potential aromatic amine/amide
Synthetic Route Microwave-assisted coupling with Cs₂CO₃ Benzoylation of hydroxylamine Likely nucleophilic substitution or coupling
Applications Pharmaceutical intermediates Chelating agents, polymer stabilizers Drug discovery or material science

Table 2: Physicochemical Properties

Property Example Compound 1 Example Compound 2 This compound (Inferred)
Hydrogen Bond Donors 1 1 1–2
Hydrogen Bond Acceptors 5 3 4–6
LogP (Lipophilicity) 2.1 (moderate) 2.8 (moderate) 1.5–3.0 (predicted)
Solubility Soluble in THF/DMF Poor in water Variable (polar aprotic solvents)

Key Findings from Evidence :

Structural Analogues : Compounds like HVXHWBMLTSDYGK-UHFFFAOYSA-N emphasize trifluoromethyl groups for enhanced metabolic stability in drug candidates , while YLYIXDZITBMCIW-UHFFFAOYSA-N highlights benzamide motifs for metal chelation .

Synthetic Flexibility : Microwave-assisted synthesis (e.g., ) reduces reaction times, whereas traditional benzoylation prioritizes yield over speed.

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